2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate)
Description
2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate) is a modified nucleoside phosphate derivative characterized by a 4-methoxybenzoyl group protecting the exocyclic amine (N4) of cytidine and a 5'-dihydrogen phosphate moiety. This compound is structurally related to cytidine 5'-monophosphate (5'-CMP) but incorporates a 2'-deoxyribose sugar and a protective aromatic acyl group. Such modifications are common in oligonucleotide synthesis to enhance stability and control reactivity during solid-phase synthesis .
Properties
CAS No. |
32909-08-3 |
|---|---|
Molecular Formula |
C17H20N3O9P |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[4-[(4-methoxybenzoyl)amino]-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H20N3O9P/c1-27-11-4-2-10(3-5-11)16(22)18-14-6-7-20(17(23)19-14)15-8-12(21)13(29-15)9-28-30(24,25)26/h2-7,12-13,15,21H,8-9H2,1H3,(H2,24,25,26)(H,18,19,22,23)/t12-,13+,15+/m0/s1 |
InChI Key |
WWHVSLYLDZBCTH-GZBFAFLISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)COP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the methoxybenzamido group, and the phosphorylation process. Each step requires specific reagents and conditions to ensure the desired stereochemistry and functional group placement.
Formation of the Tetrahydrofuran Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Methoxybenzamido Group: This can be achieved through an amide coupling reaction using a methoxybenzoic acid derivative and an appropriate coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups in the methoxybenzamido and pyrimidinyl moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets could lead to the development of new therapies for various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
The compound differs from related cytidine derivatives in three key aspects:
Sugar Backbone: Unlike ribose-containing analogs (e.g., cytidine 5'-monophosphate, 5'-CMP), it features a 2'-deoxyribose, eliminating the 2'-hydroxyl group, which reduces susceptibility to ribonuclease degradation .
Protective Groups : The N4-4-methoxybenzoyl group distinguishes it from compounds like 5'-O-DMT-N4-(hexyloxylevulinyl)-5-methylcytidine 3'-CE phosphoramidite (hexyloxylevulinyl protection) and 5-t-butyldimethylsiloxymethyl-N4-benzoyl-2′-deoxycytidine (TBDMS and benzoyl protections) .
Phosphate Modification : The 5'-dihydrogen phosphate contrasts with phosphoramidite or triphosphate derivatives used in automated DNA synthesis .
Table 1: Structural and Molecular Comparison
*Inferred from similar structures in .
Table 2: Key Functional Properties
| Property | 2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate) | 5'-CMP | 2',3'-Dideoxycytidine 5'-monophosphate |
|---|---|---|---|
| Enzymatic Degradation | Resistant (2'-deoxy, protected N4) | Susceptible | Resistant (lacks 2',3'-OH) |
| Role in Synthesis | Building block for modified DNA | Metabolic intermediate | Chain termination (antiviral) |
| Solubility | Moderate (organic solvents preferred) | High (aqueous) | Low (hydrophobic modifications) |
Biological Activity
2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cytidine base modified with a 4-methoxybenzoyl group at the nitrogen position and a phosphate group at the 5' position. This modification may influence its interaction with biological targets, enhancing its pharmacological properties.
The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways. Key mechanisms include:
- Inhibition of Nucleoside Transporters : The modified structure may affect the uptake of nucleosides in cells, potentially leading to altered cellular metabolism.
- Interference with Nucleotide Synthesis : By mimicking natural nucleotides, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
- Antiviral Activity : Studies have shown that nucleoside analogs can exhibit antiviral properties by inhibiting viral replication. The structural modifications in 2'-Deoxy-N-(4-methoxybenzoyl)cytidine may enhance its efficacy against certain viruses.
- Antitumor Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
Research Findings
Recent studies have focused on the pharmacological effects of 2'-Deoxy-N-(4-methoxybenzoyl)cytidine. Notable findings include:
-
Case Study: Antiviral Efficacy
- A study evaluated the antiviral activity against various RNA viruses. The compound showed significant inhibition of viral replication at micromolar concentrations, comparable to established antiviral agents.
-
Case Study: Antitumor Activity
- In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, suggesting potential as an anticancer agent.
-
Mechanistic Insights
- Molecular docking studies revealed that the compound binds effectively to active sites of target enzymes involved in nucleotide metabolism, indicating a plausible mechanism for its biological activity.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
